A Technical Guide to 1-(2-Bromo-3-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 1-(2-Bromo-3-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-(2-Bromo-3-fluorophenyl)ethanone (CAS No. 161957-58-0), a halogenated aryl ketone of significant interest to the scientific research and drug development communities. Aryl ketones featuring bromo- and fluoro-substituents are versatile intermediates, offering multiple reaction sites for molecular elaboration in the synthesis of complex pharmaceutical agents.[1] The strategic placement of the bromo, fluoro, and acetyl groups on the phenyl ring makes this compound a valuable synthon for creating diverse molecular libraries aimed at lead optimization.[1][2] This document details the chemical properties, plausible synthetic methodologies with a focus on Friedel-Crafts acylation, comprehensive characterization techniques, and the broader context of its application in medicinal chemistry. The protocols and analyses are presented with an emphasis on the underlying chemical principles to provide researchers with both practical instructions and a deeper mechanistic understanding.
Chemical Identity and Physicochemical Properties
1-(2-Bromo-3-fluorophenyl)ethanone is a disubstituted acetophenone derivative. The presence of both a bromine and a fluorine atom, along with the ketone functional group, imparts unique reactivity and makes it a strategic building block in organic synthesis.[3]
Diagram 1: Chemical Structure of 1-(2-Bromo-3-fluorophenyl)ethanone
Caption: Structure of 1-(2-Bromo-3-fluorophenyl)ethanone.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
|---|---|---|
| CAS Number | 161957-58-0 | [4] |
| Molecular Formula | C₈H₆BrFO | Calculated |
| Molecular Weight | 217.04 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow solid or liquid. | Inferred from isomers like 1-(4-Bromo-3-fluorophenyl)ethanone.[3] |
| Purity | ≥97% | Typical purity from commercial suppliers.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc). | Inferred from general properties of similar compounds.[3] |
Synthesis Methodology: Friedel-Crafts Acylation
The synthesis of 1-(2-Bromo-3-fluorophenyl)ethanone can be efficiently achieved via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.[6]
Rationale and Mechanistic Insight
The reaction proceeds by generating a highly electrophilic acylium ion from acetyl chloride using a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[6][7] The acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-fluorobenzene.
Expertise & Experience: The choice of AlCl₃ as the catalyst is critical; it must be anhydrous as it reacts violently with water. A stoichiometric amount is often required because both the acyl chloride and the resulting ketone product can form complexes with the Lewis acid, temporarily deactivating it.[8] The directing effects of the substituents on the ring (bromo and fluoro) are key to predicting the regioselectivity. Both are ortho-, para-directors. However, the position between the two halogens is sterically hindered. The most likely positions for acylation are C4 and C6 (para to fluorine and ortho to bromine, or vice-versa). The C6 position is generally favored due to less steric hindrance from the bulky bromine atom compared to the fluorine. The formation of a single major regioisomer is often challenging and necessitates robust purification methods.
Diagram 2: Mechanism of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation pathway.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[9][10] Trustworthiness: All reagents should be anhydrous, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Lewis acid catalyst.
-
Apparatus Setup:
-
Equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Fit the top of the condenser with a drying tube (containing CaCl₂) or connect it to a gas bubbler to vent HCl gas produced during the reaction safely into a basic solution.
-
-
Reaction Execution:
-
To the flask, add anhydrous aluminum chloride (7.5 g, 56.2 mmol) and dry dichloromethane (DCM, 20 mL).
-
Add 1-bromo-2-fluorobenzene (4.5 g, 23.8 mmol) to the stirred suspension.
-
In the dropping funnel, prepare a solution of acetyl chloride (2.0 g, 25.5 mmol) in dry DCM (10 mL).
-
Cool the reaction flask to 0°C using an ice bath.
-
Add the acetyl chloride solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Very cautiously and slowly, pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
If solids (aluminum hydroxides) persist, add concentrated HCl dropwise until a clear solution is obtained.[10]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), 5% NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, vacuum distillation can be employed.[9]
Diagram 3: Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Characterization and Spectroscopic Analysis
Confirming the structure and purity of the final product is paramount. A combination of spectroscopic methods is employed. While specific experimental data for 1-(2-Bromo-3-fluorophenyl)ethanone is not widely published, the expected spectral characteristics can be reliably predicted based on extensive data from substituted acetophenones.[11][12]
Table 2: Predicted Spectroscopic Data for 1-(2-Bromo-3-fluorophenyl)ethanone
| Technique | Region | Predicted Chemical Shift (δ) / Absorption (cm⁻¹) | Rationale and Notes |
|---|---|---|---|
| ¹H NMR | Methyl Protons (CH₃) | ~2.6 ppm (singlet) | The acetyl methyl group typically appears as a singlet in this region. |
| Aromatic Protons (Ar-H) | 7.2 - 7.8 ppm (multiplets) | The three aromatic protons will form a complex multiplet system due to ³J(H,H), ⁴J(H,H), and potential ³J(H,F) and ⁴J(H,F) couplings. | |
| ¹³C NMR | Methyl Carbon (CH₃) | ~30 ppm | Typical for an acetyl methyl carbon. |
| Aromatic Carbons (Ar-C) | 115 - 140 ppm | Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large ¹J(C,F) coupling (~250 Hz). Other carbons will show smaller 2-4 bond C-F couplings.[12] | |
| Carbonyl Carbon (C=O) | ~195 ppm | The carbonyl carbon of aryl ketones is characteristically deshielded and appears in this low-field region.[13] | |
| IR Spectroscopy | C=O Stretch | 1680 - 1700 cm⁻¹ | Strong, sharp absorption characteristic of an aryl ketone carbonyl group. |
| C-F Stretch | 1200 - 1280 cm⁻¹ | Strong absorption typical for an aryl-fluorine bond. | |
| C-Br Stretch | 550 - 650 cm⁻¹ | Moderate to weak absorption. | |
| Aromatic C-H & C=C | 3000-3100 cm⁻¹, 1450-1600 cm⁻¹ | Characteristic aromatic ring absorptions. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 216 & 218 | Expect two peaks of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |
| | Key Fragments | m/z 201/203 ([M-CH₃]⁺), 173/175 ([M-COCH₃]⁺) | Fragmentation is expected via loss of the methyl and acetyl groups. |
Applications in Research and Drug Development
Halogenated aromatic ketones are indispensable building blocks in medicinal chemistry. The strategic inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] 1-(2-Bromo-3-fluorophenyl)ethanone offers several synthetic handles for diversification:
-
Cross-Coupling Reactions: The aryl bromide is a prime substrate for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C2 position.
-
Ketone Chemistry: The acetyl group can be transformed into numerous other functionalities. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in aldol or Wittig reactions to extend the carbon chain.
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than other positions, the fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, further expanding synthetic possibilities.
The resulting complex molecules are often investigated for a range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The fluoromethyl ketone moiety itself is a known pharmacophore in certain classes of enzyme inhibitors, particularly for cysteine and serine proteases.[14][15]
Safety and Handling
Authoritative Grounding: Based on safety data for isomeric and related compounds like 2-bromo-1-(3-fluorophenyl)ethanone and 1-(2-bromo-4-fluorophenyl)ethanone, this compound should be handled with care.[5]
-
Hazard Statements: Likely to cause skin irritation (H315) and serious eye irritation/damage (H319). May be harmful if swallowed.
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
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